molecular formula C₁₃H₉I₂NO₄ B1140210 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture) CAS No. 93087-37-7

4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)

Cat. No.: B1140210
CAS No.: 93087-37-7
M. Wt: 497.02
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture), also known as 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture), is a useful research compound. Its molecular formula is C₁₃H₉I₂NO₄ and its molecular weight is 497.02. The purity is usually 95%.
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Biological Activity

4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone, commonly referred to as the E/Z mixture, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by empirical data and research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H9I2NO4C_{13}H_{9}I_{2}NO_{4} and a molecular weight of 497.02 g/mol. Its structure features a five-membered oxazolone ring, which is known for various biological activities. The IUPAC name is [2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate .

Key Structural Features:

  • Oxazolone Ring: Contributes to the compound's reactivity and biological activity.
  • Diiodophenyl Group: Enhances the compound's lipophilicity and potential bioactivity.

Synthesis

The synthesis of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone can be achieved through various organic reactions, typically involving the condensation of substituted aldehydes with oxazolones. The Erlenmeyer–Plochl reaction is one method reported for synthesizing related compounds .

Anti-inflammatory Activity

Research indicates that compounds within the oxazolone class exhibit anti-inflammatory properties. For instance, derivatives have shown significant inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. In vitro studies demonstrated that certain derivatives could inhibit carrageenan-induced paw edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Antioxidant Activity

The E/Z mixture has been evaluated for its antioxidant properties. In vitro assays indicated that it effectively inhibits lipid peroxidation, with some derivatives achieving an average inhibition rate of up to 86.5% . This suggests that the compound may help protect cells from oxidative stress-related damage.

Antimicrobial Activity

Preliminary studies have also suggested that oxazolone derivatives possess antimicrobial activity. While specific data on the E/Z mixture is limited, related compounds have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Inhibition of Lipoxygenase Compound 4c was identified as a strong LOX inhibitor with an IC50 of 41 μM .
Anti-inflammatory Effects The E/Z mixture showed significant reduction in carrageenan-induced edema in rodent models .
Antioxidant Activity Demonstrated up to 86.5% inhibition of lipid peroxidation in vitro assays .

Properties

IUPAC Name

[2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9I2NO4/c1-6-16-11(13(18)19-6)5-8-3-9(14)12(10(15)4-8)20-7(2)17/h3-5H,1-2H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVMVIJKFXPLNL-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)I)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C/C2=CC(=C(C(=C2)I)OC(=O)C)I)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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